molecular formula C13H13N3O2S B3860461 4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide

4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide

Cat. No.: B3860461
M. Wt: 275.33 g/mol
InChI Key: PMQPVPKXDUISEM-XNTDXEJSSA-N
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Description

4-Methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide is a Schiff base derivative of benzene sulfonohydrazide, characterized by a pyridin-3-ylmethylidene substituent. Schiff bases of this class are widely studied for their ability to form coordination complexes with transition metals and their applications in chemical sensing, catalysis, and pharmaceuticals .

Properties

IUPAC Name

4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQPVPKXDUISEM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-3-carbaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or the suppression of cancer cell growth. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Structural Analogues with Pyridinyl Substituents

Pyridinyl-substituted sulfonohydrazides are notable for their coordination chemistry and sensor applications:

  • (E)-4-Methyl-N′-(1-(pyridin-2-yl)ethylidene)benzenesulfonohydrazide (MPEBSH): This positional isomer (pyridin-2-yl) demonstrates selective electrochemical sensing for Cd²+ ions, attributed to the nitrogen atom's coordination geometry. The pyridin-2-yl group facilitates chelation with Cd²+, achieving a detection limit of 0.15 nM .

Key Insight : The position of the pyridinyl nitrogen (2- vs. 3-) influences metal selectivity and binding efficiency. Pyridin-3-yl derivatives may exhibit distinct coordination behavior due to altered steric and electronic environments.

Aromatic and Heteroaromatic Variants

Substituents on the methylidene group significantly impact physicochemical properties:

  • 4-Methyl-N′-[(1E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1-sulfonohydrazide: The electron-donating methoxy groups enhance solubility in polar solvents, which is advantageous for biological assays .
  • 4-Methyl-N′-(2-oxoindolin-3-ylidene)benzene-1-sulfonohydrazide: This derivative forms dimers via intermolecular hydrogen bonds (O—H⋯N) in the crystal lattice (space group: P21/c), a feature critical for its solid-state stability .

Key Insight : Electron-donating substituents (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., nitro) enhance reactivity. Hydrogen-bonding motifs in crystal structures correlate with thermal stability.

Biological Activity

4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide, commonly referred to as a Schiff base compound, is a nitrogen-containing organic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

It features a sulfonyl hydrazone functional group, which is critical for its biological activity. The presence of the pyridine ring enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that Schiff base derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, a study reported the minimum inhibitory concentrations (MICs) for several derivatives, including our compound of interest:

Compound NameMIC (μg/mL)Target Bacteria
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide15.625 - 62.5Staphylococcus aureus
Another Derivative62.5 - 125Enterococcus faecalis

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bacterial cell death .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. A study indicated that it could inhibit the growth of Candida species, with an IC50 value significantly lower than that of standard antifungals like fluconazole.

Fungal StrainIC50 (μg/mL)Comparison with Fluconazole
C. albicans50Superior (Fluconazole: 220)

The antifungal mechanism is believed to involve interference with biofilm formation and fungal cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a possible therapeutic role in inflammatory diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Bacterial Infections : A clinical trial involving patients with MRSA infections showed that treatment with derivatives of this compound resulted in a significant reduction in bacterial load compared to placebo groups.
  • Fungal Infections : In another study focused on patients suffering from recurrent Candida infections, administration of the compound led to improved outcomes and reduced recurrence rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Reactant of Route 2
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide

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